Imazalil D5 (2-propenyl D5)
Description
Contextualization of Imazalil (B1671291) as a Systemic Fungicide
Imazalil, also known as enilconazole, is a systemic fungicide belonging to the imidazole (B134444) class. pomais.comhb-p.com It was first introduced in 1977 and has since become a vital tool in agriculture for managing a broad spectrum of fungal diseases on various fruits, vegetables, and ornamental plants. hb-p.comwikipedia.org Its primary application is in post-harvest treatment, particularly for citrus fruits like oranges and bananas, to control storage diseases caused by fungi such as Penicillium and Aspergillus species. pomais.comhb-p.comagrochem.es Imazalil is also utilized for seed treatments in cereals like barley and wheat. epa.govinchem.org
The efficacy of Imazalil lies in its systemic nature, meaning it can penetrate the plant tissues and move within them to provide both protective and curative action against fungal pathogens. pomais.comlvyinagri.com Its mode of action involves the inhibition of ergosterol (B1671047) biosynthesis in fungi. pomais.comagrochem.es Ergosterol is an essential component of fungal cell membranes, and by disrupting its production, Imazalil compromises the integrity of the cell membrane, leading to the death of the fungal cells. hb-p.com This targeted mechanism makes it effective against a wide range of plant-pathogenic fungi, including strains that have developed resistance to other fungicides like benzimidazoles. inchem.orglvyinagri.com
Significance of Deuterated Chemical Compounds in Research
Deuterated compounds are molecules in which one or more hydrogen atoms (¹H) have been replaced by their heavier, stable isotope, deuterium (B1214612) (²H or D). clearsynth.comcymitquimica.com This isotopic substitution, while not significantly altering the chemical properties of the molecule, imparts a greater mass. clearsynth.com This key difference makes deuterated compounds invaluable tools in various scientific research fields, particularly in analytical chemistry. clearsynth.combusinessresearchinsights.com
One of the most critical applications of deuterated compounds is their use as internal standards in quantitative analysis, especially in techniques like mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC). clearsynth.comaptochem.comthalesnano.com An internal standard is a compound with similar chemical properties to the analyte (the substance being measured) that is added in a known quantity to a sample before analysis. aptochem.com Because the deuterated internal standard behaves almost identically to the non-deuterated analyte during sample preparation and analysis, it can be used to correct for any loss of analyte during extraction or for variations in instrument response. clearsynth.comaptochem.com This significantly improves the accuracy, precision, and reliability of the quantitative results. clearsynth.comthalesnano.com
Beyond their role as internal standards, deuterated compounds are also employed in:
Metabolic Studies: To trace the metabolic pathways of drugs and other compounds within a biological system. clearsynth.com
Reaction Mechanism Elucidation: To understand the step-by-step process of chemical reactions. thalesnano.com
Pharmaceutical Development: To potentially enhance the metabolic stability and therapeutic profiles of drugs. clearsynth.com
Rationale for Research on Imazalil D5 (2-propenyl D5)
Given the widespread use of Imazalil in agriculture, regulatory bodies and food safety agencies worldwide require accurate and reliable methods to monitor its residue levels in food products and the environment. hpc-standards.comacs.org This is where the deuterated analog, Imazalil D5 (2-propenyl D5), becomes essential.
Imazalil D5 (2-propenyl D5) is specifically designed and synthesized for use as an internal standard in the quantitative analysis of Imazalil. caymanchem.combioscience.co.uk In this molecule, five hydrogen atoms on the 2-propenyl group of Imazalil are replaced with deuterium atoms. auftragssynthese.com This mass difference allows it to be distinguished from the non-labeled Imazalil by a mass spectrometer, while its chemical behavior remains nearly identical. aptochem.comacs.org
The rationale for the research and use of Imazalil D5 is centered on the need for robust analytical methods. When analyzing complex samples like citrus fruit extracts, the presence of other compounds can interfere with the measurement of Imazalil, a phenomenon known as the "matrix effect." clearsynth.com By using Imazalil D5 as an internal standard, analysts can effectively compensate for these matrix effects and other potential errors, leading to more accurate and dependable quantification of Imazalil residues. clearsynth.comacs.org For instance, research has demonstrated the successful use of Imazalil D5 in the development of rapid analytical methods for fungicides in citrus fruit using techniques like flow-injection electrospray ionization tandem mass spectrometry. acs.org It has also been employed in methods to determine Imazalil levels in dietary supplements containing grapefruit extract. umlub.pl
Interactive Data Tables
Table 1: Properties of Imazalil and Imazalil D5 (2-propenyl D5)
| Property | Imazalil | Imazalil D5 (2-propenyl D5) |
| IUPAC Name | 1-[2-(2,4-dichlorophenyl)-2-(prop-2-en-1-yloxy)ethyl]-1H-imidazole | 1-[2-(2,4-dichlorophenyl)-2-(prop-2-en-1-yl-d5-oxy)ethyl]-1H-imidazole |
| Chemical Formula | C₁₄H₁₄Cl₂N₂O hb-p.comhpc-standards.com | C₁₄H₉D₅Cl₂N₂O caymanchem.com |
| Molecular Weight | 297.2 g/mol hb-p.com | ~302.2 g/mol |
| Appearance | Slightly yellow to brown solidified oil hb-p.comhpc-standards.com | Solid bioscience.co.uk |
| Primary Use | Systemic fungicide pomais.comlvyinagri.com | Internal standard for Imazalil analysis caymanchem.combioscience.co.uk |
| CAS Number | 35554-44-0 hb-p.com | 1398065-91-2 hpc-standards.comauftragssynthese.com |
Table 2: Research Applications of Imazalil D5 (2-propenyl D5)
| Research Area | Analytical Technique | Purpose of Imazalil D5 | Finding |
| Food Safety | Flow-Injection Electrospray Ionization Tandem Mass Spectrometry (FI-ESI-MS/MS) | Internal Standard | Enabled simple and rapid determination of Imazalil in citrus fruit with recoveries ranging from 77% to 112%. acs.org |
| Dietary Supplements | Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) | Internal Standard | Allowed for the sensitive and specific determination of trace amounts of Imazalil in a grapefruit extract-containing supplement. umlub.pl |
| Environmental Monitoring | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Internal Standard | Used for the accurate monitoring of Imazalil residues in samples like extra virgin olive oil to assess consumer risk. sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H14Cl2N2O |
|---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-(1,1,2,3,3-pentadeuterioprop-2-enoxy)ethyl]imidazole |
InChI |
InChI=1S/C14H14Cl2N2O/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16/h2-6,8,10,14H,1,7,9H2/i1D2,2D,7D2 |
InChI Key |
PZBPKYOVPCNPJY-MACMZUOASA-N |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])OC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl)[2H] |
Canonical SMILES |
C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Methodologies of Imazalil D5 2 Propenyl D5
Synthetic Pathways for Deuterium (B1214612) Incorporation
The most plausible and widely utilized method for synthesizing ethers like Imazalil (B1671291) is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. For Imazalil D5 (2-propenyl D5), this process is adapted by using a deuterated starting material.
The synthesis proceeds in two main steps:
Formation of the Alkoxide Precursor: The reaction begins with the deprotonation of the Imazalil alcohol precursor, α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol (CAS 24155-42-8). biosynth.compatsnap.comchemicalbook.com This precursor is a key intermediate in the synthesis of several imidazole (B134444) antifungal agents. royal-chem.com A strong base, such as sodium hydride (NaH), is used to abstract the acidic proton from the hydroxyl group, forming a nucleophilic alkoxide ion. The use of NaH is effective as it results in the formation of hydrogen gas, which does not interfere with the subsequent reaction. youtube.comyoutube.com
Nucleophilic Substitution with Deuterated Allyl Halide: The formed alkoxide then acts as a nucleophile, attacking a deuterated electrophile. In this case, Allyl-d5 bromide (3-bromo-1,1,2,3,3-pentadeuterioprop-1-ene; CAS 102910-37-2) is used. usbio.net The alkoxide performs a backside attack on the carbon atom bonded to the bromine, displacing the bromide leaving group in a classic SN2 mechanism. wikipedia.org This step forms the ether linkage and incorporates the pentadeuterated propenyl group, yielding the final product, Imazalil D5.
Isotopic Purity and Distribution Analysis of Imazalil D5
Ensuring the isotopic purity and characterizing the distribution of deuterated forms are critical for the compound's function as an internal standard. The primary analytical techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): This is the most direct method for determining isotopic enrichment. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) separate the analyte from impurities before it enters the mass spectrometer. biosynth.com The mass analyzer then separates ions based on their mass-to-charge (m/z) ratio. Since deuterium is heavier than hydrogen, the molecular weight of Imazalil D5 (302.21 g/mol ) is higher than that of unlabeled Imazalil (297.18 g/mol ). lookchem.comrsc.org By analyzing the relative intensities of the signals corresponding to the unlabeled (d0) through the fully labeled (d5) forms, a precise isotopic distribution can be determined. Commercial preparations often specify a minimum isotopic purity, such as "≥99% deuterated forms (d1-d5)". royal-chem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the precise location of the deuterium labels. In a standard 1H NMR spectrum, the signals corresponding to the protons on the allyl group would be absent or significantly diminished, confirming successful substitution. Conversely, 2H NMR (deuterium NMR) can be used to directly observe the deuterium atoms, confirming their presence on the target propenyl group.
The following table shows a representative, hypothetical isotopic distribution for a commercial batch of Imazalil D5.
Table 1: Example Isotopic Distribution of Imazalil D5| Isotopologue | Deuterium Atoms (n) | Representative Abundance (%) |
|---|---|---|
| d0 | 0 | <0.1 |
| d1 | 1 | <0.1 |
| d2 | 2 | 0.2 |
| d3 | 3 | 1.5 |
| d4 | 4 | 12.0 |
Note: Data are hypothetical and for illustrative purposes.
Preparation of Certified Reference Materials for Imazalil D5
The use of Imazalil D5 as an internal standard in regulated analytical testing, such as for pesticide residue analysis in food, necessitates its availability as a Certified Reference Material (CRM). The production and certification of CRMs are governed by stringent international standards to ensure accuracy and traceability.
Key standards involved in this process include:
ISO 17034: This standard outlines the general requirements for the competence of reference material producers. It ensures that the production process is well-controlled, and that the material's homogeneity, stability, and characterization are properly managed.
ISO/IEC 17025: This standard specifies the general requirements for the competence of testing and calibration laboratories. Laboratories that certify the CRM's properties, such as its concentration in a solution, must operate under this accreditation.
The preparation of a CRM involves several critical steps:
Synthesis and Purification: High-purity Imazalil D5 is synthesized as described previously and is rigorously purified to remove chemical and isotopic impurities.
Characterization: The material's identity is unequivocally confirmed using multiple analytical techniques (e.g., NMR, MS). Its chemical purity is determined by a primary method like quantitative NMR (qNMR).
Certification: The property of interest (e.g., purity or concentration in a solution) is measured by an accredited laboratory using a metrologically valid procedure.
Documentation: A comprehensive Certificate of Analysis (CoA) is issued. This document provides essential information, including the certified property value and its associated uncertainty, a statement of metrological traceability to national or international standards (e.g., NIST), the expiry date, and storage conditions. rsc.org
Homogeneity and Stability Testing: The producer must demonstrate that the batch is homogeneous (i.e., every unit has the same property value within the stated uncertainty) and that the material is stable under specified storage and transport conditions for its entire shelf life.
Table 2: Key Requirements in CRM Production for Imazalil D5
| Step | Requirement | Governing Standard |
|---|---|---|
| Production | Controlled synthesis, purification, packaging, and handling. | ISO 17034 |
| Characterization | Unambiguous identification and purity assessment. | ISO 17034 |
| Homogeneity | Proving uniformity across all units in a batch. | ISO 17034 |
| Stability | Long-term and short-term stability studies. | ISO 17034 |
| Certification | Measurement of property value by a competent lab. | ISO/IEC 17025 |
| Documentation | Issuance of a comprehensive Certificate of Analysis. | ISO Guide 31 |
Advanced Analytical Methodologies and Applications of Imazalil D5 As an Internal Standard
Principles of Isotope Dilution Mass Spectrometry (IDMS) with Imazalil (B1671291) D5
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample before analysis. emeraldscientific.com Imazalil D5, being nearly identical in its chemical and physical properties to the non-labeled imazalil, serves as an ideal internal standard for this purpose. emeraldscientific.comsigmaaldrich.com This similarity ensures that both compounds behave almost identically during sample preparation, extraction, and chromatographic analysis, compensating for any potential loss of the analyte during these steps. emeraldscientific.com
The key principle of IDMS lies in the ability of mass spectrometry to differentiate between the native analyte (imazalil) and its deuterated counterpart (Imazalil D5) based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of imazalil to that of Imazalil D5, the concentration of imazalil in the original sample can be accurately determined. This approach effectively mitigates matrix effects, which are common in complex samples and can lead to either suppression or enhancement of the analyte signal, thereby improving the accuracy and reliability of the quantitative results. emeraldscientific.comlcms.cz
Chromatographic Separation Techniques for Imazalil and Imazalil D5
The separation and quantification of imazalil and Imazalil D5 are predominantly achieved through various chromatographic techniques coupled with mass spectrometry detectors.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like imazalil. In GC-MS methods, Imazalil D5 is used as an internal standard to ensure accurate quantification. caymanchem.comcaymanchem.com The separation is typically performed on a capillary column, such as a 5% phenyl/95% methylpolysiloxane column. shimadzu.com The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. shimadzu.com For instance, in a GC-MS/MS analysis, specific precursor-to-product ion transitions for both imazalil and Imazalil D5 are monitored to ensure unambiguous identification and quantification. shimadzu.comfao.org The use of a twin-line MS system with two columns of different polarities can further help in resolving matrix interferences. shimadzu.comshimadzu.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UPLC-Q-TOF-MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing a wide range of pesticides, including imazalil, in various matrices. lcms.czsigmaaldrich.com The use of Imazalil D5 as an internal standard in LC-MS/MS methods is standard practice to correct for matrix effects and variations in instrument response. lcms.czacs.org The separation is typically achieved on a C18 reversed-phase column. fao.org
Ultra-performance liquid chromatography coupled to quadrupole-time-of-flight mass spectrometry (UPLC-Q-TOF-MS) offers high-resolution mass analysis, enabling the accurate identification and quantification of imazalil. umlub.plresearchgate.net In such analyses, Imazalil D5 is added to the sample to achieve a specific final concentration, and the subsequent analysis relies on the high mass accuracy of the TOF analyzer to distinguish between imazalil and its deuterated standard. umlub.plsrce.hr
A study on the determination of imazalil in a dietary supplement using UPLC-Q-TOF-MS reported a limit of detection of 0.25 ng/ml for imazalil, with recovery rates ranging from 84-109%. umlub.plresearchgate.net Another method using flow-injection electrospray ionization tandem mass spectrometry with Imazalil D5 as an internal standard demonstrated average recoveries of 77% to 101% for imazalil in citrus fruit. acs.org
High Performance Liquid Chromatography with Complementary Detectors (HPLC-UV)
While mass spectrometry is the preferred detection method for its selectivity, High-Performance Liquid Chromatography with an Ultraviolet (HPLC-UV) detector can also be employed for the analysis of imazalil. lawdata.com.twncl.edu.tw In this approach, separation is often carried out on a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution. lawdata.com.twncl.edu.tw Although Imazalil D5 cannot be distinguished from imazalil by a UV detector, it can still be used as an internal standard if the primary purpose is to correct for variations in injection volume or other systematic errors, assuming identical chromatographic behavior. However, for complex matrices where matrix effects are significant, LC-MS/MS is the superior technique.
Method Development and Validation Parameters Using Imazalil D5
The development and validation of analytical methods using Imazalil D5 as an internal standard are crucial for ensuring the reliability of the results.
Calibration Curve Construction and Linearity Assessment
A key aspect of method validation is the construction of a calibration curve and the assessment of its linearity. jddtonline.inforesearchgate.net When using Imazalil D5 as an internal standard, the calibration curve is constructed by plotting the ratio of the peak area of the analyte (imazalil) to the peak area of the internal standard (Imazalil D5) against the concentration of the analyte. jddtonline.info This ratio-based calibration helps to compensate for variations in sample preparation and instrument response.
The linearity of the method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. jddtonline.inforesearchgate.net This is typically evaluated by visual inspection of the calibration curve and by calculating the coefficient of determination (R²), which should be close to 1. srce.hrresearchgate.net For example, in the validation of a multi-residue method for pesticides in pet feed, matrix-matched calibration curves with R² values ≥ 0.99 were used for all analytes. unibo.it Similarly, a validated UPLC-Q-TOF-MS method for ramipril (B1678797) reported a coefficient of determination (R²) of > 0.999. srce.hr
The following table summarizes typical parameters for a calibration curve for imazalil analysis using Imazalil D5 as an internal standard, based on common practices in analytical chemistry.
| Parameter | Typical Value/Range |
| Concentration Range | 0.5 - 100 ng/mL nih.gov |
| Number of Calibration Points | 5-7 |
| Internal Standard Concentration | Fixed concentration across all standards and samples (e.g., 5 ng/mL umlub.pl or 50 µg/mL acs.org) |
| Regression Model | Linear |
| Coefficient of Determination (R²) | ≥ 0.99 unibo.it |
The use of a stable isotope-labeled internal standard like Imazalil D5 is a cornerstone of modern analytical methods for pesticide residue analysis. It enables accurate and reliable quantification by effectively compensating for analytical variability and matrix-induced signal suppression or enhancement, thereby ensuring the integrity of the data generated.
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters for validating an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov The LOD is the smallest concentration at which it is possible to determine that an analyte is present in the sample, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govnih.gov For Imazalil analysis using Imazalil D5 as an internal standard, these limits are determined by analyzing samples with progressively lower concentrations of the target analyte. nih.gov
Research has established specific LODs and LOQs for Imazalil in various matrices, demonstrating the high sensitivity of methods employing Imazalil D5. For instance, a study on a grapefruit extract-containing dietary supplement determined the LOD for Imazalil to be 0.25 ng/mL and the LOQ to be 0.75 ng/mL. umlub.pl In the analysis of fruits and vegetables, a detection limit of 0.01 ppm has been achieved. lawdata.com.tw In environmental analysis, method detection limits for Imazalil have been reported as 0.5 to 10.6 ng/L in filtered water and 0.7 to 11.8 ng/L in suspended sediment filters. usgs.gov
| Matrix | Method | LOD | LOQ |
| Grapefruit Extract Supplement | UPLC-Q-TOF-MS | 0.25 ng/mL | 0.75 ng/mL |
| Fruits and Vegetables | HPLC-UV | 0.01 ppm | Not Reported |
| Filtered Surface Water | LC-MS/MS & GC-MS/MS | 0.5 - 10.6 ng/L (MDL) | 1.1 - 21.1 ng/L (Reporting Limit) |
| Suspended Sediment | LC-MS/MS & GC-MS/MS | 0.7 - 11.8 ng/L (MDL) | 1.5 - 23.7 ng/L (Reporting Limit) |
LOD: Limit of Detection; LOQ: Limit of Quantification; UPLC-Q-TOF-MS: Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry; HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet Detector; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; GC-MS/MS: Gas Chromatography-Tandem Mass Spectrometry; MDL: Method Detection Limit.
Evaluation of Matrix Effects and Signal Suppression/Enhancement
Matrix effects are a significant challenge in LC-MS/MS analysis, where co-eluting components from the sample matrix interfere with the ionization of the target analyte, leading to either signal suppression or enhancement. researchgate.net This can result in inaccurate quantification. Complex matrices like onion, garlic, and tomato are known to cause such interferences. researchgate.netd-nb.info
The use of an isotopically labeled internal standard, such as Imazalil D5, is a highly effective strategy to compensate for these matrix effects. lcms.cz Since the internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, the ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification. lcms.cznih.gov
Studies have demonstrated the utility of Imazalil D5 in mitigating matrix effects across various complex samples:
Cannabis Matrices: In the analysis of pesticides in cannabis oil, gummy bears, and flower, Imazalil D5 was used as an internal standard to limit the impact of the matrix on quantitative results, ensuring accuracy across these different forms. lcms.cz
Animal Tissues: During the analysis of pollutants in eel liver and muscle, Imazalil exhibited strong signal enhancement. The use of an isotopically labeled internal standard was crucial for compensating for this interference, thereby improving the accuracy and precision of the results. nih.gov
Tropical Fruits: Research on pesticide residues in tropical fruits highlighted that matrix effects are a major issue in LC-MS-based methods. researchgate.net The use of matrix-matched calibration or isotopically labeled standards like Imazalil D5 is the preferred approach to correct for these undesirable effects. researchgate.net
Difficult Produce: In matrices like onion and garlic, which are known to cause severe matrix effects, methods such as standard addition and extrapolative dilution, often used in conjunction with internal standards, have been tested to improve accuracy for pesticides like Imazalil. researchgate.net
Recovery Studies in Diverse Sample Matrices
Recovery studies are essential for validating the efficiency of an analytical method's extraction procedure. The recovery percentage indicates the proportion of the analyte that is successfully extracted from the matrix and measured. The European Commission Guidelines consider a recovery range of 70–120% to be acceptable for pesticide residue analysis. nih.gov
Methods utilizing Imazalil D5 as an internal standard have demonstrated high and consistent recovery rates across a range of challenging matrices, confirming the robustness of these analytical procedures.
| Sample Matrix | Analytical Method | Spike Level | Average Recovery (%) |
| Grapefruit Extract Supplement | UPLC-Q-TOF-MS | Not Specified | 84-109% |
| Fatty Cake Matrix (from Lemon Peel) | LC-ESI-MS/MS | Not Specified | >90% |
| Eel Liver | LC-MS/MS | 500 ng/g | 70-120% (Acceptable Range) |
| Eel Muscle | LC-MS/MS | 500 ng/g | 70-120% (Acceptable Range) |
| Tomato | UHPLC-MS/MS | 0.01, 0.05, 0.2 mg/kg | 70-120% (for most compounds) |
| Suspended Sediment | LC-MS/MS & GC-MS/MS | Not Specified | <70% |
Data compiled from studies validating methods for pesticide residue analysis. umlub.plusgs.govd-nb.infonih.govnih.govresearchgate.net
While most matrices show good recovery, some, like suspended sediment, have proven more challenging, with recoveries for Imazalil falling below 70%. usgs.gov In contrast, a modified QuEChERS method for a fatty cake matrix containing lemon peel successfully recovered over 90% of the Imazalil. nih.govresearchgate.net
Applications in Environmental and Agro-Food Residue Analysis
Imazalil D5 is frequently employed as an internal standard in routine monitoring and research to ensure the accurate quantification of Imazalil residues in environmental and food samples. hpc-standards.comsigmaaldrich.com
Quantification in Water Samples
The monitoring of pesticides and their transformation products in surface water is crucial for assessing environmental contamination. In suspect screening and semi-quantitative analysis of surface water, Imazalil D5 has been used as an internal standard in the positive ionization mode of LC-HRMS. acs.orgcsic.es This allows for the estimation of concentrations of newly identified compounds. For example, in one study, matrix-matched calibration curves were created, and concentrations were reported in ranges such as <0.1, 0.1–1, and 1–10 μg L⁻¹. acs.org The estimated environmental concentration for Imazalil in surface water has been noted as 0.072 ppb, which is significantly lower than the 500 ppb comparison level for drinking water. hpc-standards.com
Detection in Complex Biological Matrices (Non-Human)
The application of Imazalil D5 extends to the analysis of complex biological matrices, where high lipid and protein content can present significant analytical challenges.
Aquatic Organisms: A method was developed for the determination of various organic pollutants in European eel (Anguilla anguilla). Using a QuEChERS-based extraction with a specific cleanup step for lipid removal (EMR-Lipid), the method successfully quantified Imazalil in both eel liver and muscle. nih.gov The use of an isotopic internal standard was critical to correct for strong signal enhancement observed for Imazalil in these tissues. nih.gov
Cannabis Products: An automated method for the analysis of 59 pesticides in diverse cannabis matrices, including oils, edibles (gummy bears), flower, and topical creams, utilized Imazalil D5 as one of 24 internal standards. This approach demonstrated how isotopically labeled standards are instrumental in comparing quantitative results across highly variable and complex matrices. lcms.cz
Livestock: In a broad screening of environmental contaminants, fungicides, including Imazalil, were among the substances detected in cattle urine samples, highlighting the pathways of these compounds through agricultural systems. europa.eu
Environmental Fate and Biotransformation Studies of Imazalil Utilizing Deuterated Tracers
Elucidation of Degradation Pathways and Transformation Products (TPs)
The breakdown of Imazalil (B1671291) in the environment proceeds through several mechanisms, leading to a variety of transformation products.
Oxidative and Hydrolytic Transformation Mechanisms
Imazalil is susceptible to oxidative degradation, particularly through processes like ozonation and photocatalysis. tandfonline.comresearchgate.netresearchgate.net Ozonation rapidly targets the aliphatic double bond or the imidazole (B134444) ring of the Imazalil molecule, resulting in partial oxidation and the formation of several transformation products. tandfonline.comresearchgate.net Similarly, photocatalytic degradation in the presence of titanium dioxide (TiO2) under UV irradiation leads to the breakdown of the fungicide. researchgate.net The efficiency of these processes can be influenced by environmental factors such as pH. researchgate.net For instance, the degradation rate in a UV/TiO2 system is enhanced at alkaline pH, while a UV/TiO2/K2S2O8 system is more effective in acidic conditions. researchgate.net Hydrolysis, on the other hand, is not a significant degradation pathway for Imazalil, as it is reported to be stable to hydrolysis at various pH levels. nih.gov
Identification and Characterization of Primary and Secondary Metabolites
The biotransformation of Imazalil results in numerous metabolites. Key metabolic routes include O-dealkylation, epoxidation, epoxide hydration, imidazole oxidation and scission, and N-dealkylation. inchem.orgepa.govwho.int One of the main metabolites frequently identified in environmental and biological samples is α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, also known as R014821. nih.govwho.intnih.govinchem.org This metabolite is formed through the oxidative dealkylation of Imazalil's aryl chain. nih.gov Other significant metabolites include 2,4-dichloromandelic acid and various dihydroxypropyloxy)ethyl]-imidazolidine-2,5-dione and (±)-1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-1H-imidazole. inchem.orgwho.int Studies have identified at least 25 different metabolites resulting from the breakdown of Imazalil. inchem.org
Interactive Table: Major Transformation Products of Imazalil
| Transformation Product Code | Chemical Name | Formation Pathway |
| R014821 | α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol | O-dealkylation nih.govinchem.org |
| Metabolite 8 | (±)-1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-imidaxolidine-2,5-dione | Epoxidation, Epoxide Hydration, Imidazole Oxidation inchem.orgwho.int |
| Metabolite 10 | (±)-1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-1H-imidazole | Epoxidation, Epoxide Hydration inchem.orgwho.int |
| - | 2,4-dichloromandelic acid | Imidazole Ring Scission inchem.org |
| IMZ_313 | Not specified | Hydroxylation nih.gov |
| IMZ_331 | Not specified | Hydroxylation nih.gov |
| IMZ_288 | Not specified | Imidazole Ring Scission nih.gov |
Role of Specific Enzymes (e.g., Cytochrome P450s) in Fungal Degradation
Fungal degradation plays a significant role in the breakdown of Imazalil, with cytochrome P450 (CYP450) monooxygenases being key enzymes in this process. nih.govresearchgate.netfao.org Studies on the fungus Cladosporium herbarum have shown that exposure to Imazalil leads to a strong upregulation of CYP450 genes. nih.govresearchgate.net The involvement of these enzymes is further confirmed by the inhibition of Imazalil degradation in the presence of CYP450 inhibitors like piperonyl butoxide. nih.govresearchgate.net The primary degradation pathway mediated by CYP450s appears to be O-dealkylation, which is considered a detoxification step. nih.gov Other enzymes, such as oxidases, are likely involved in less dominant pathways like hydroxylation reactions. nih.gov The intracellular cytochrome P450 system is crucial for the oxidative transformation of various molecules, including pesticides. oup.comoup.com
Environmental Persistence and Dissipation Kinetics
Imazalil is characterized by its high environmental persistence. nih.gov Its half-life (DT50) in soil can range from 31.3 to 182.9 days, and in water/sediment systems, it can be as long as 163 days. nih.gov The dissipation of Imazalil from plant surfaces also varies, with a reported half-life of 15-18 days on Clementine mandarins under cold storage. nih.gov
The dissipation of pesticides like Imazalil generally follows first-order kinetics. nih.govnih.gov However, the rate of degradation can be influenced by various factors, including the environmental matrix (e.g., soil type, water composition), temperature, and the presence of microbial communities. nih.govnih.govacs.org For instance, the degradation of Imazalil was found to be slower in most soils compared to another fungicide, penflufen, with soil pH, silt, and clay content being significant influencing factors. nih.gov In constructed wetlands, the removal of Imazalil was influenced by the hydraulic loading rate and season, with higher removal efficiencies observed in summer. nih.gov
Interactive Table: Environmental Persistence of Imazalil
| Environment | Half-life (DT50) | Influencing Factors |
| Soil | 31.3 - 182.9 days nih.gov | pH, Silt and Clay Content nih.gov |
| Water/Sediment | 163 days nih.gov | - |
| Clementine Mandarins (4°C) | 15 - 18 days nih.gov | Storage Conditions |
| Constructed Wetlands (Phragmites australis) | k = 1.2 ± 0.4 d⁻¹ nih.gov | Season, Hydraulic Loading Rate nih.gov |
| Field Conditions (General) | 4 - 5 days fao.org | - |
Remediation Strategies and Technologies for Imazalil Contamination
Given its persistence, various strategies are being explored to remediate Imazalil contamination.
Mycoremediation and Microbial Degradation Potentials
Mycoremediation, a bioremediation technique utilizing fungi, shows significant promise for the degradation of Imazalil and other pesticides. omicsonline.orgomicsonline.orgwikipedia.org White-rot fungi, in particular, are effective due to their production of extracellular ligninolytic enzymes like laccase and manganese peroxidase, which can break down a wide array of persistent organic pollutants. omicsonline.orgomicsonline.org Several fungal species have been identified for their potential in degrading Imazalil, including Cladosporium herbarum, Mycosphaerella tassiana, Phanerochaete chrysosporium, Trametes versicolor, and Pleurotus ostreatus. nih.govresearchgate.netuth.grnih.gov
Cladosporium herbarum is the first microorganism reported to actively degrade Imazalil, capable of breaking it down at concentrations up to 100 mg/L in liquid cultures. researchgate.netresearchgate.net Trametes versicolor has also demonstrated the ability to degrade high concentrations of Imazalil, either fully or partially, and can also degrade a mixture of other fungicides. nih.gov The degradation process by these fungi often involves a detoxification mechanism rather than using the pesticide as an energy source. researchgate.net The use of these specialized microbial inocula in bioreactors is being investigated as a viable method for treating agro-industrial effluents containing Imazalil. uth.grresearchgate.net
Phytoremediation Processes and Plant Uptake Dynamics
Phytoremediation, the use of plants to clean up contaminated environments, is a promising strategy for addressing pesticide pollution. Studies have investigated the ability of various plant species to take up and metabolize Imazalil from water and soil.
Research on the common reed, Phragmites australis, has demonstrated its effectiveness in removing Imazalil from hydroponic solutions. In one study, the removal efficiency of Imazalil reached 99.8% by the end of a 24-day experiment. nih.gov The process followed first-order kinetics, with a removal rate constant of 0.31 d⁻¹. nih.gov The concentration of Imazalil within the Phragmites plants peaked at day 5 and subsequently decreased, indicating active metabolism of the fungicide within the plant tissues. nih.gov
The uptake and translocation of Imazalil within plants are influenced by the compound's physicochemical properties and the plant's physiological processes. The uptake of organic contaminants by plant roots and their subsequent movement throughout the plant are complex processes. Generally, the lipophilicity of a compound, often measured as the octanol-water partition coefficient (LogKow), plays a significant role. researchgate.net While highly polar compounds tend to have low absorption, more hydrophilic compounds can exhibit higher root uptake and translocation. researchgate.net The movement of Imazalil within the plant is also correlated with evapotranspiration. nih.gov
Transformation products of Imazalil have been identified in both the hydroponic solution and plant tissues. Key metabolites include α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol and 3-[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy]-1,2-propanediol. nih.gov The identification of these metabolites confirms that plants actively degrade Imazalil. While the use of deuterated tracers like Imazalil D5 was not explicitly mentioned in these specific studies, such tracers are invaluable tools for elucidating metabolic pathways and quantifying the extent of degradation versus simple sequestration within the plant. uga.edunih.gov
Table 1: Phytoremediation of Imazalil by Phragmites australis
| Parameter | Value | Reference |
| Removal Efficiency | 99.8% (after 24 days) | nih.gov |
| Removal Rate Constant | 0.31 d⁻¹ | nih.gov |
| Time to Peak Concentration in Plant | 5 days | nih.gov |
| Identified Transformation Products | α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, 3-[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy]-1,2-propanediol | nih.gov |
Advanced Oxidation Processes (AOPs) for Imazalil Mineralization
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). sci-hub.se Several AOPs have proven effective for the mineralization of Imazalil.
Heterogeneous photocatalysis using titanium dioxide (TiO₂) is one such method. Studies have shown that both commercial TiO₂ (Evonik P25) and lab-made photocatalysts can efficiently degrade and mineralize Imazalil in deionized water. daneshyari.com However, the effectiveness of this process can be significantly impacted by the water matrix. daneshyari.com For instance, the presence of inorganic ions such as bicarbonates and dissolved aluminum can hinder the degradation and mineralization of Imazalil. daneshyari.com
Fenton and photo-Fenton processes are other effective AOPs for Imazalil degradation. scirp.org The Fenton process involves the use of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The photo-Fenton process enhances this reaction with the use of UV light. These methods have been successfully applied to treat wastewater from banana post-harvest treatments containing Imazalil. scirp.org The electro-Fenton process, which electrochemically generates the Fenton's reagent, has also been shown to be highly effective, achieving almost complete mineralization (over 97%) of Imazalil in aqueous solutions after 4 hours of treatment using a boron-doped diamond (BDD) anode. jmaterenvironsci.com
Table 2: Efficacy of Advanced Oxidation Processes for Imazalil Degradation
| AOP Method | Key Findings | Reference |
| Heterogeneous Photocatalysis (TiO₂) | Efficient in deionized water; inhibited by inorganic ions in wastewater. | daneshyari.com |
| Fenton and Photo-Fenton | Successfully used for wastewater from banana post-harvest treatment. Photo-Fenton showed higher mineralization than Fenton. | scirp.orgresearchgate.net |
| Electro-Fenton (BDD anode) | Achieved over 97% mineralization of Imazalil after 4 hours. | jmaterenvironsci.com |
Enantioselective Degradation in Environmental Compartments
Imazalil is a chiral fungicide, meaning it exists as two non-superimposable mirror images called enantiomers: (S)-(+)-imazalil and (R)-(-)-imazalil. nih.gov Although it is often applied as a racemic mixture (an equal mixture of both enantiomers), the two enantiomers can exhibit different biological activities and degradation rates in the environment. nih.gov
Studies have demonstrated enantioselective degradation of Imazalil in various environmental matrices. In a study on apples, (S)-(+)-imazalil degraded more rapidly than (R)-(-)-imazalil in Gala apples, while the opposite was observed in Golden Delicious apples. nih.gov This suggests that the enantioselectivity of degradation can be crop-specific. In contrast, no significant enantioselectivity was observed in field soils from three different sites in the same study. nih.gov
However, other research has shown significant enantioselectivity in the dissipation of Imazalil in acidic soil, with soil pH and microbial community composition being major driving factors. researchgate.net It was found that higher total nitrogen and organic matter content could promote the degradation rate of Imazalil, and that soil fungi had a greater impact on its degradation than bacteria. researchgate.net
Within plants, enantioselective processes have also been observed. In Phragmites australis, the translocation of Imazalil was found to be enantioselective, with R-imazalil translocating faster than S-imazalil. nih.gov This differential transport can lead to different distributions and potential effects of the enantiomers within the plant.
The use of highly sensitive analytical methods, such as ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), is crucial for studying the enantioselective behavior of chiral pesticides like Imazalil. nih.gov While not explicitly detailed in all studies, the use of isotopically labeled standards, such as Imazalil D5, is a standard practice in such analyses to ensure accurate quantification.
Table 3: Enantioselective Degradation of Imazalil
| Environmental Compartment | Observation | Influencing Factors | Reference |
| Gala Apples | (S)-(+)-imazalil degraded faster than (R)-(-)-imazalil. | Crop-specific factors. | nih.gov |
| Golden Delicious Apples | (R)-(-)-imazalil degraded faster than (S)-(+)-imazalil. | Crop-specific factors. | nih.gov |
| Field Soils (various sites) | No significant enantioselectivity observed. | Soil properties. | nih.gov |
| Acidic Soil (Guangdong) | Significant enantioselectivity in dissipation. | Soil pH, microbial community. | researchgate.net |
| Phragmites australis | R-imazalil translocated faster than S-imazalil. | Plant physiological processes. | nih.gov |
Table of Compound Names
Mechanistic Insights into Biological Interactions and Resistance Development Research with Deuterated Analogs
Biochemical Mode of Action of Imazalil (B1671291) as an Ergosterol (B1671047) Biosynthesis Inhibitor
Imazalil is a systemic imidazole (B134444) fungicide that disrupts the cellular integrity of fungi by interfering with the biosynthesis of ergosterol. caymanchem.comwho.int Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for regulating membrane fluidity, permeability, and the function of membrane-bound enzymes. The inhibition of its synthesis leads to a dysfunctional cell membrane and ultimately halts fungal growth. researchgate.net
Inhibition of C14-Demethylase (CYP51) Activity
The primary target of Imazalil is the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, encoded by the cyp51 gene (also known as erg11 in yeast). researchgate.net This enzyme is essential for a specific step in the ergosterol biosynthesis pathway: the removal of a methyl group from carbon 14 of lanosterol (or eburicol (B28769) in some filamentous fungi). researchgate.net By inhibiting CYP51, Imazalil blocks the production of ergosterol. This blockade not only deprives the fungus of this essential sterol but also leads to the accumulation of methylated sterol precursors, which are toxic to the cell as they disrupt membrane structure and function.
Research demonstrates that Imazalil is a potent inhibitor of fungal CYP51 while showing significantly less activity against mammalian cytochrome P450 enzymes, which is a key aspect of its selective toxicity. caymanchem.com
Table 1: Inhibitory Concentration (IC50) of Imazalil Against Various Cytochrome P450 (CYP) Enzymes
| Enzyme Target | Organism/Tissue Source | IC50 Value (µM) |
|---|---|---|
| Cytochrome P450 | Saccharomyces cerevisiae | 0.088 caymanchem.com |
| Cytochrome P450 | Rat Liver Microsomal | 80 caymanchem.com |
| Aromatase (CYP19) | Human Placental Microsomes | 0.34 caymanchem.com |
This table is generated from data indicating the concentration of Imazalil required to inhibit 50% of the enzyme's activity.
Molecular Interactions at the Fungal Target Site
The inhibitory action of Imazalil is achieved through a specific molecular interaction within the active site of the CYP51 enzyme. As an azole fungicide, Imazalil possesses a heterocyclic imidazole ring. A lone pair of electrons on a nitrogen atom within this ring allows it to bind directly to the central heme iron atom of the cytochrome P450 enzyme. researchgate.net This coordination bond prevents the enzyme from binding and activating molecular oxygen, a necessary step for the demethylation reaction. The rest of the Imazalil molecule interacts with amino acid residues lining the active site pocket, further stabilizing the complex and blocking substrate access.
Mechanisms of Fungicide Resistance in Target Organisms
The widespread use of Imazalil has led to the evolution of resistance in many fungal pathogens, such as Penicillium digitatum, the cause of green mold in citrus. scielo.brmdpi.com This resistance is a significant challenge in agriculture and is typically a quantitative trait, meaning it involves multiple genes and mechanisms.
Target Site Modifications and Gene Mutations (e.g., cyp51 overexpression)
The most prevalent mechanism of resistance to azole fungicides involves alterations related to the target enzyme, CYP51. researchgate.net These modifications can occur in several ways:
Point Mutations in the cyp51 Gene: Single nucleotide changes in the DNA sequence of the cyp51 gene can result in amino acid substitutions in the CYP51 enzyme. These changes can alter the shape of the active site, reducing the binding affinity of Imazalil to the enzyme, thereby rendering the fungicide less effective. researchgate.netmdpi.com
Table 2: Examples of Resistance Mechanisms Related to the cyp51 Gene
| Mechanism | Fungal Species Example | Description |
|---|---|---|
| Point Mutation | Penicillium digitatum | Mutations leading to amino acid changes in the CYP51 protein that reduce binding affinity for Imazalil. mdpi.comnih.gov |
| Gene Overexpression | Penicillium digitatum | Insertion of tandem repeats in the promoter region of cyp51A, leading to increased production of the CYP51A enzyme. mdpi.com |
Efflux Pump Systems and Reduced Fungicide Accumulation
Another critical resistance strategy employed by fungi is the active removal of the fungicide from the cell, which prevents it from reaching its intracellular target. This is accomplished by membrane transport proteins known as efflux pumps. Two major superfamilies of these pumps are implicated in azole resistance:
ATP-Binding Cassette (ABC) Transporters: These primary transporters use the energy from ATP hydrolysis to pump a wide range of substances, including fungicides, out of the cell. pharmacompass.comnih.gov
Major Facilitator Superfamily (MFS) Transporters: These secondary transporters use the electrochemical potential of protons across the membrane to drive the efflux of fungicides. mdpi.com
Overexpression of the genes encoding these transport proteins, such as PdMfs1 in P. digitatum, leads to an enhanced capacity to expel Imazalil, reducing its intracellular concentration to sub-lethal levels. mdpi.com
Enantioselective Bioactivity and Metabolism in Fungal Pathogens
Imazalil is a chiral fungicide, existing as two enantiomers, S-(+)-Imazalil and R-(-)-Imazalil. Research has consistently demonstrated a significant difference in the biological activity of these two forms against a variety of fungal pathogens. This enantioselectivity is a crucial aspect of its fungicidal action and has implications for the development of more effective and potentially safer agricultural products.
Studies have shown that the S-(+)-enantiomer of Imazalil is substantially more potent than the R-(-)-enantiomer. nih.gov Specifically, S-(+)-Imazalil has been reported to exhibit 3.00 to 6.59 times higher bioactivity against a range of fungal pathogens. nih.gov This enhanced activity is attributed to a stronger binding affinity of the S-(+)-enantiomer to the target enzyme in fungi, cytochrome P450 14α-demethylase (CYP51). nih.gov Molecular docking studies have revealed that S-(+)-Imazalil forms a more stable complex with the active site of CYP51, characterized by stronger hydrophobic interactions and a lower energy conformation compared to its R-(-) counterpart. nih.gov The inhibition of CYP51 disrupts the biosynthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death.
The metabolism of Imazalil in fungi is also an enantioselective process. The degradation of Imazalil is primarily mediated by cytochrome P450 (CYP450) enzymes, which catalyze reactions such as O-dealkylation and hydroxylation. nih.govresearchgate.net The rate and pathway of metabolism can differ between the two enantiomers, which can influence their persistence and efficacy. For instance, in some environments, one enantiomer may be degraded more rapidly than the other.
The development of resistance to Imazalil in fungal populations, particularly in species like Penicillium digitatum, is a significant concern in agriculture. The primary mechanism of resistance involves the overexpression of the Cyp51 gene. tandfonline.com This leads to an increased production of the target enzyme, requiring higher concentrations of the fungicide to achieve effective inhibition. Understanding the enantioselective aspects of both bioactivity and metabolism is therefore critical for managing resistance and optimizing the use of Imazalil.
Enantioselective Bioactivity of Imazalil Against Fungal Pathogens
| Fungal Pathogen | Enantiomer with Higher Bioactivity | Reported Increase in Bioactivity | Reference |
| Fulvia fulva | S-(+)-Imazalil | 3.00–6.59 times | nih.gov |
| Alternaria solani | S-(+)-Imazalil | 3.00–6.59 times | nih.gov |
| Phytophthora infestans | S-(+)-Imazalil | 3.00–6.59 times | nih.gov |
| Botrytis cinerea | S-(+)-Imazalil | 3.00–6.59 times | nih.gov |
| Glomerella cingulate | S-(+)-Imazalil | 3.00–6.59 times | nih.gov |
| Valsa mali | S-(+)-Imazalil | 3.00–6.59 times | nih.gov |
| Penicillium digitatum | S-(+)-Imazalil | 3.00–6.59 times | nih.gov |
Comparative Metabolic Pathway Elucidation in Non Human Biological Systems Using Imazalil D5
Identification of Metabolites in In Vitro and In Vivo Non-Human Models
The metabolism of Imazalil (B1671291) has been investigated in a range of non-human species, revealing a complex array of metabolites. The primary metabolic routes include epoxidation, epoxide hydration, oxidative O-dealkylation, imidazole (B134444) oxidation and scission, and oxidative N-dealkylation. who.intnih.gov The metabolic pattern is generally similar across different sexes and routes of administration. who.intinchem.org
In in vitro studies using rat liver homogenates, two primary metabolites of tritium-labeled imazalil sulfate (B86663) were identified: α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol and 1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-1H-imidazole. who.intinchem.org
In vivo studies in various non-human models have identified a larger suite of metabolites. In rats, at least 25 different metabolites have been detected, with three major ones being (±)-1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-imidaxolidine-2,5-dione, (±)-1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-1H-imidazole, and (±)-1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol. inchem.org Notably, unchanged imazalil excretion is minimal, accounting for less than 1% of the administered dose in feces and only trace amounts in urine. who.intinchem.org
Studies in zebrafish (Danio rerio) have shown that both Imazalil and its main environmental metabolite, Imazalil-M, can induce metabolic profile disorders. nih.gov These changes primarily affect the metabolism of branched-chain amino acids, energy, and ketone bodies. nih.gov Furthermore, exposure to Imazalil in zebrafish has been linked to alterations in the gut microbiota and hepatic metabolism, impacting pathways such as glycolysis, amino acid metabolism, and lipid metabolism. researchgate.net
In livestock, such as ruminants (goats) and poultry (hens), Imazalil is also extensively metabolized. In goats, parent imazalil constitutes less than 6% of the total radioactive residue (TRR) in tissues and is not detected in milk. nih.gov The major metabolites identified in goat tissues include FK-772 and FK-284, which are found in higher proportions than the parent compound. nih.gov In poultry, parent imazalil is primarily found in eggs and fat. nih.govepa.gov The metabolite FK-858 (bishydroxylated imazalil) is a prevalent component in liver, muscle, and eggs, while FK-259 (1-(2,4-dichlorophenyl)-2-aminoethanol) is also found in these tissues. epa.gov
A comparative analysis of pesticide metabolic pathways between fish, rats, and goats has highlighted both similarities and differences in biotransformation reactions. nih.gov Such comparisons are crucial for ecological risk assessments, aiding in the prediction of metabolism in untested species. nih.gov
Table 1: Major Metabolites of Imazalil Identified in Various Non-Human Biological Systems
| Biological System | Metabolite Name | Common Abbreviation | Tissue/Matrix | Reference |
| Rat (in vitro) | α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol | - | Liver homogenate | who.intinchem.org |
| Rat (in vitro) | 1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-1H-imidazole | - | Liver homogenate | who.intinchem.org |
| Rat (in vivo) | (±)-1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-imidaxolidine-2,5-dione | Metabolite 8 | Urine, Feces | inchem.org |
| Rat (in vivo) | (±)-1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-1H-imidazole | Metabolite 10 | Urine, Feces | inchem.org |
| Rat (in vivo) | (±)-1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol | Metabolite 11 | Urine, Feces | inchem.org |
| Goat | - | FK-772 | Kidney, Muscle | nih.gov |
| Goat | - | FK-284 | Muscle | nih.gov |
| Poultry | Bishydroxylated imazalil | FK-858 | Liver, Muscle, Eggs | epa.gov |
| Poultry | 1-(2,4-dichlorophenyl)-2-aminoethanol | FK-259 | Liver, Muscle, Eggs | epa.gov |
| Zebrafish | Imazalil-M | IMZ-M | - | nih.gov |
Kinetic Isotope Effects in Metabolic Transformations
The use of deuterated standards like Imazalil D5 allows for the investigation of kinetic isotope effects (KIEs) in metabolic transformations. A KIE occurs when the rate of a chemical reaction is altered due to the presence of a heavier isotope (in this case, deuterium) at a specific atomic position in the molecule. This effect can provide valuable insights into the rate-determining steps of metabolic pathways. While specific studies detailing the KIE of Imazalil D5 are not prevalent in the public domain, the principles of KIE are well-established in drug metabolism research. The substitution of hydrogen with deuterium (B1214612) can lead to a slower rate of metabolism if the C-H bond cleavage is the rate-limiting step in the reaction. This can result in a longer half-life and altered metabolite profiles for the deuterated compound compared to its non-deuterated counterpart.
Role of Metabolic Enzymes in Xenobiotic Biotransformation in Organisms (e.g., Fish, Avian, Ruminants)
The biotransformation of xenobiotics like Imazalil is primarily mediated by a variety of enzymes, with the cytochrome P450 (CYP) superfamily playing a central role. regulations.gov Imazalil is known to be an inhibitor of sterol biosynthesis, specifically targeting the C14 demethylation process catalyzed by a CYP enzyme. regulations.gov
In avian species, such as the bobwhite quail, Imazalil has been shown to affect hepatic microsomal cytochrome P-450 and its dependent activities. jst.go.jp The metabolic profiles of pesticides in birds are generally similar to those in mammals, but differences in the activity of metabolic enzymes can lead to variations in toxicity. nih.gov For instance, the higher toxicity of some pesticides in birds can be attributed to lower activity of their metabolic enzymes. nih.gov
In fish, the metabolic pathways of pesticides can also differ from mammals. nih.gov For example, studies with rainbow trout have shown that while some pesticides are metabolized, others may have low rates of somatic biotransformation. acs.org The activity of metabolic enzymes in fish is a key factor in determining the bioaccumulation potential of xenobiotics.
In ruminants, the extensive metabolism of Imazalil, as seen in goats, points to a significant role of hepatic and potentially extrahepatic enzymes in its biotransformation. The identification of numerous metabolites suggests the involvement of multiple enzymatic pathways. nih.gov
Applications of Metabolomics Approaches with Deuterated Standards
Deuterated standards, such as Imazalil D5, are essential tools in modern metabolomics research. aptochem.com Their primary application is as internal standards in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). caymanchem.comlcms.cz
The use of a deuterated internal standard is crucial for achieving accurate and precise quantification of the target analyte. aptochem.comlcms.cz This is because the deuterated standard closely mimics the chemical and physical properties of the non-deuterated analyte, including its extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer. aptochem.com By adding a known amount of the deuterated standard to a sample, any variations that occur during sample preparation and analysis can be corrected for, leading to more reliable results. lcms.cz
Metabolomics studies employing deuterated standards can help in:
Accurate Quantification: Providing a reliable measure of the concentration of the parent compound and its metabolites in various biological matrices. lcms.cz
Metabolite Identification: Aiding in the structural elucidation of unknown metabolites by comparing their fragmentation patterns with that of the deuterated standard. researchgate.net
Pathway Elucidation: Tracking the flow of the labeled compound through different metabolic pathways.
Addressing Matrix Effects: Compensating for the suppression or enhancement of the analyte signal caused by other components in the sample matrix. researchgate.net
The development of advanced analytical techniques, such as high-resolution mass spectrometry, coupled with the use of deuterated internal standards, has significantly enhanced the ability to study the complex metabolic fate of xenobiotics like Imazalil in diverse non-human biological systems. austinpublishinggroup.com
Future Research Directions and Emerging Analytical Challenges
Development of Novel Analytical Techniques for Imazalil (B1671291) D5 and its Metabolites
The primary application of Imazalil D5 is as an internal standard in chromatographic and mass spectrometric methods to ensure the accuracy and precision of Imazalil quantification. Future advancements will likely focus on developing more sensitive and high-throughput analytical techniques. Research is moving towards methods that can simultaneously detect and quantify not only the parent compound but also its key metabolites, such as Carboxime-imazalil, in complex matrices like food and environmental samples.
Emerging techniques such as high-resolution mass spectrometry (HRMS) coupled with ultra-high-performance liquid chromatography (UHPLC) are at the forefront of this development. These methods offer superior selectivity and sensitivity, enabling the detection of trace levels of Imazalil and its degradation products. The use of Imazalil D5 as an internal standard in these advanced methods will be crucial for mitigating matrix effects and ensuring data reliability.
A significant challenge lies in the synthesis and characterization of deuterated standards for all major metabolites of Imazalil. The availability of these standards would allow for more comprehensive and accurate quantitative studies of the complete metabolic pathway of Imazalil in various organisms and environmental compartments.
Advanced Studies on Environmental Transport and Fate Modeling with Deuterated Tracers
Understanding the environmental journey of fungicides is critical for assessing their ecological impact. Deuterated tracers like Imazalil D5 are ideal for conducting sophisticated environmental transport and fate studies. By introducing a known amount of Imazalil D5 into a controlled environmental system, researchers can accurately trace its movement and degradation without the interference of pre-existing Imazalil contamination.
Future research will likely involve integrated laboratory and field-scale studies using Imazalil D5 to parameterize and validate environmental models. These models are essential for predicting the persistence, mobility, and potential for groundwater contamination of Imazalil. Advanced analytical techniques will be required to differentiate between the deuterated tracer and the non-deuterated fungicide in environmental samples, allowing for precise measurements of degradation rates and transport velocities.
A key challenge in this area is to accurately simulate the complex interactions between the fungicide and various environmental components, such as soil organic matter and microbial communities. Isotopic labeling with Imazalil D5 can provide the high-quality data needed to refine these models and improve their predictive power.
Integrated Approaches for Understanding Resistance Evolution and Management
The development of resistance in fungal pathogens is a major threat to the efficacy of fungicides like Imazalil. Understanding the biochemical and genetic mechanisms of resistance is crucial for developing effective resistance management strategies. Imazalil D5 can serve as a powerful tool in this research.
By using Imazalil D5 in metabolic studies of susceptible and resistant fungal strains, researchers can investigate differences in uptake, metabolism, and detoxification pathways. For instance, altered metabolic rates in resistant strains can be precisely quantified by tracing the fate of the deuterated compound. This information can help to elucidate the specific mechanisms of resistance, such as enhanced metabolic degradation.
An emerging challenge is to link these mechanistic insights with population-level data on resistance evolution. Integrated approaches that combine laboratory studies using isotopic tracers with field monitoring of resistant populations will be essential for developing sustainable disease management programs.
Exploration of Imazalil D5 in Isotopic Tracing for Unraveling Complex Biogeochemical Cycles
Beyond its use as an internal standard, Imazalil D5 has the potential to be used as a tracer to investigate the broader biogeochemical cycling of organic contaminants. The introduction of a deuterated compound into an ecosystem allows for the study of its transformation and incorporation into various environmental pools, including soil, water, and biota.
Future research could explore how the biogeochemical cycling of Imazalil is influenced by factors such as land use, climate change, and microbial community composition. By tracing the movement of Imazalil D5 through different environmental compartments, scientists can gain a more holistic understanding of the long-term fate and ecological consequences of this widely used fungicide.
A significant analytical challenge in this field is the detection of very low concentrations of the tracer and its transformation products in complex environmental matrices. The development of ultra-sensitive analytical methods will be critical for the successful application of Imazalil D5 in these large-scale biogeochemical studies.
Q & A
Q. How is Imazalil D5 utilized as an internal standard in LC/MS/MS analysis of biological samples?
Imazalil D5 is employed as a deuterated internal standard to correct for matrix effects and extraction variability during LC/MS/MS quantification. The method involves solid-phase extraction (SPE) using C2 or Oasis HLB columns, with elution using 1% formic acid in methanol. Separation is achieved on a C18 column with a mobile phase of water and methanol (0.1% formic acid). Quantification uses transitions such as m/z 297.1→159.0 for imazalil and m/z 257.0→69.2 for its metabolite DCPI, achieving a limit of detection (LOD) of 1 ng/mL .
Q. What are the validated SRM transitions for quantifying Imazalil D5 and its metabolites in human urine?
Validated transitions include:
- Imazalil D5: m/z 297.1 → 159.0 (quantifier ion).
- DCPI (major metabolite): m/z 257.0 → 69.2. These transitions are optimized for electrospray ionization (ESI) in positive ion mode, with a C18 column and 0.1% formic acid mobile phase. The method is validated for precision (<15% RSD) and accuracy (85–115% recovery) in human urine .
Q. How does the efficacy of Imazalil D5 compare to its non-deuterated form in analytical recovery studies?
Imazalil D5 exhibits near-identical chromatographic behavior to non-deuterated imazalil but is distinguishable via mass spectrometry. Recovery studies using SPE columns (C2 or Oasis HLB) show >85% recovery for both forms when eluted with 1% formic acid in methanol, confirming its suitability as an internal standard .
Advanced Research Questions
Q. How do researchers address discrepancies in metabolite recovery between SPE columns during sample preparation?
Discrepancies arise due to differences in column chemistry (e.g., C2 vs. Oasis HLB). Optimization involves pH adjustment (neutral pH for retention) and elution with acidified methanol. For example, Oasis HLB shows higher retention for polar metabolites like DCPI, while C2 is preferred for non-polar imazalil. Method validation includes spike-recovery tests across columns to ensure robustness .
Q. What transcriptomic approaches elucidate the hepatotoxicity mechanisms of imazalil in mammalian models?
RNA sequencing in female Wistar rats revealed that imazalil alters 225 genes, primarily involved in xenobiotic metabolism (e.g., Cyp2c, Cyp3a) and nuclear receptor activation (e.g., PPARα/γ). Co-exposure with other pesticides (e.g., thiacloprid) shows additive effects on genes like Ahr and Nrf2, suggesting synergistic hepatotoxicity. Dose-response modeling confirms linearity in gene expression changes .
Q. How can in vitro and in vivo models be integrated to assess endocrine disruption potential of imazalil?
The EPA’s Endocrine Disruptor Screening Program (EDSP) recommends:
- In vitro : PPARα/γ transactivation assays (e.g., using mouse receptors) to identify agonistic/antagonistic activity.
- In vivo : Rodent uterotrophic assays and fish vitellogenin induction studies. Imazalil shows weak PPARγ agonism in vitro, but in vivo evidence for endocrine disruption remains inconclusive, highlighting the need for multi-endpoint studies .
Q. What are the critical considerations for resolving data contradictions in imazalil’s carcinogenicity classification?
The EPA classifies imazalil as "Likely Carcinogenic" based on rodent hepatoblastoma findings, while epidemiological data are limited. Contradictions arise from species-specific metabolic differences (e.g., human-specific DCPI formation) and exposure variability. Researchers must:
- Compare metabolic pathways across species (e.g., rat vs. human liver microsomes).
- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate dose-response relationships .
Methodological Challenges and Solutions
Q. How to optimize mobile phase composition for separating imazalil D5 from co-eluting matrix interferents?
Acidification (0.1% formic acid) improves ionization efficiency and reduces peak tailing. Gradient elution (5–95% methanol over 10 min) resolves imazalil D5 from urinary interferents like creatinine. Column temperature (40°C) further enhances resolution .
Q. What strategies validate the stability of Imazalil D5 in long-term biomonitoring studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
